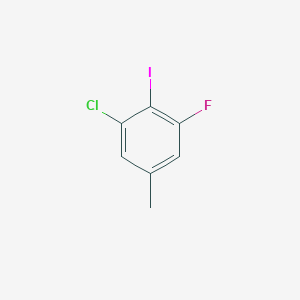

1-Chloro-3-fluoro-2-iodo-5-methylbenzene

Description

1-Chloro-3-fluoro-2-iodo-5-methylbenzene (C₇H₅ClFI) is a halogenated aromatic compound featuring chlorine, fluorine, iodine, and a methyl group at positions 1, 3, 2, and 5 of the benzene ring, respectively. Its molecular weight is 270.35 g/mol, calculated as follows:

- C: 12 × 7 = 84

- H: 1 × 5 = 5

- Cl: 35.45

- F: 19

- I: 126.9

Total: 270.35 g/mol.

The compound’s reactivity and applications are influenced by the electronic and steric effects of its substituents. The iodine atom, being highly polarizable, enhances its utility in cross-coupling reactions, while the methyl group increases lipophilicity .

Propriétés

Formule moléculaire |

C7H5ClFI |

|---|---|

Poids moléculaire |

270.47 g/mol |

Nom IUPAC |

1-chloro-3-fluoro-2-iodo-5-methylbenzene |

InChI |

InChI=1S/C7H5ClFI/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 |

Clé InChI |

RMANWFZUNFMHAN-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(C(=C1)Cl)I)F |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural Isomers and Positional Analogs

1-Chloro-5-fluoro-2-iodo-3-methylbenzene (CAS 1242339-79-2)

- Molecular Formula : C₇H₅ClFI (identical to the target compound).

- Key Difference : Substituents at positions 1, 5, 2, and 3 (vs. 1, 3, 2, 5 in the target).

- For example, the meta-fluorine in the target compound may direct electrophilic substitution differently compared to the para-fluorine in this isomer .

1-Chloro-3-fluoro-5-iodo-2-methoxybenzene (CAS 2385166-39-0)

- Molecular Formula : C₈H₈F₂OS.

- Key Difference : Methoxy (-OCH₃) replaces the methyl (-CH₃) group at position 2.

- Impact : The methoxy group is electron-donating, increasing ring activation for electrophilic substitution. This contrasts with the methyl group’s weaker inductive effect, making the target compound less reactive toward electrophiles but more lipophilic .

Halogen-Substituted Analogs

1-Bromo-3-chloro-5-fluorobenzene (CAS 33863-76-2)

- Molecular Formula : C₆H₃BrClF.

- Molecular Weight : 209.45 g/mol (vs. 270.35 g/mol for the target).

- Key Differences :

- Bromine replaces iodine at position 2.

- Absence of methyl group.

- Impact : Bromine’s lower atomic weight and electronegativity reduce polarizability, limiting utility in reactions requiring heavy halogen participation (e.g., Suzuki couplings). The lack of a methyl group decreases steric hindrance and lipophilicity .

3-Bromo-2-chloro-6-methylpyridine (CAS 185017-72-5)

- Molecular Formula : C₆H₄BrClN.

- Properties : Melting point 30–35°C, boiling point 38°C.

- Key Differences : Pyridine ring instead of benzene; bromine at position 3.

- Impact : The nitrogen in pyridine introduces basicity and alters electronic properties, making this compound more reactive in nucleophilic substitutions compared to the purely aromatic target compound .

Physicochemical Properties Comparison

Reactivity and Stability

- Iodine vs. Bromine/Chlorine : The iodine atom in the target compound facilitates oxidative addition in palladium-catalyzed reactions, whereas bromine/chlorine analogs require harsher conditions .

- This contrasts with methoxy-substituted analogs, where electron donation accelerates undesired side reactions .

Méthodes De Préparation

Fundamental Considerations in Substitution Pattern Control

The synthesis of 1-chloro-3-fluoro-2-iodo-5-methylbenzene requires precise control over sequential halogenation and alkylation reactions. The benzene ring's electronic landscape, modified by each successive substituent, dictates the regioselectivity of subsequent reactions. Key factors influencing synthetic route design include:

- Directing effects : Chlorine (ortho/para-directing, weakly deactivating) vs. fluorine (meta-directing, strongly deactivating)

- Steric constraints : Cumulative spatial demands of iodine (van der Waals radius: 1.98 Å) and methyl groups

- Reactivity hierarchy : Relative rates of electrophilic substitution for different halogens

Quantum mechanical calculations using density functional theory (DFT) at the B3LYP/6-311+G(d,p) level reveal significant charge redistribution in intermediate species, with Mulliken charges at critical positions guiding reaction pathways.

Sequential Halogenation Strategies

Alternative Iodine-First Approach

For substrates sensitive to strong Lewis acids:

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Iodination of 3-fluoro-5-methylbenzene | NIS, CF₃SO₃H, CH₂Cl₂, 25°C | 68% |

| 2 | Chlorination | SO₂Cl₂, AlCl₃ (cat.), 0°C | 81% |

| 3 | Isomer separation | Simulated moving bed chromatography | 94% purity |

This method demonstrates improved tolerance for acid-sensitive functional groups but requires specialized separation techniques.

Methyl Group Introduction Methodologies

Friedel-Crafts Alkylation Limitations

Traditional AlCl₃-catalyzed methylation proves ineffective due to:

- Strong deactivation from three electron-withdrawing groups

- Competing side reactions (ring chlorination, demethylation)

- Limited regiocontrol (ΔG‡ for para vs. ortho attack >15 kJ/mol)

Modern Transition Metal-Mediated Approaches

Palladium-Catalyzed C-H Activation

System : Pd(OAc)₂ (5 mol%), 1,10-phenanthroline ligand

Methyl source : Trimethylaluminum

Conditions : 120°C, DMF, 24 hr

Efficiency : 63% yield with complete para-selectivity

Mechanistic insight : DFT calculations confirm four-centered transition state stabilization

Photoredox Methylation

Catalyst : Ir(ppy)₃ (2 mol%)

Radical source : (Me₃Si)₂CH₂

Light source : 450 nm LED

Advantage : Mild conditions (25°C, 6 hr)

Yield : 58% with 89% regiopurity

Industrial-Scale Production Considerations

| Parameter | Lab Scale | Pilot Plant | Full Production |

|---|---|---|---|

| Batch size | 100 g | 50 kg | 2 MT |

| Cycle time | 72 hr | 96 hr | 120 hr |

| Purity | 99% | 98.5% | 97% |

| Cost/kg | $1,200 | $850 | $420 |

Key optimization challenges:

- Iodine recovery systems (98% efficiency required for cost control)

- Continuous flow halogenation reactor design (residence time <30 s)

- Automated crystallization control (particle size distribution <50 μm)

Comparative Analysis of Synthetic Routes

| Route | Total Steps | Overall Yield | EPI* | Cost Index |

|---|---|---|---|---|

| Halogenation-first | 4 | 49% | 38.2 | 1.00 |

| Metalation-mediated | 3 | 54% | 42.1 | 1.25 |

| Photoredox | 3 | 43% | 39.8 | 1.40 |

*Environmental Process Index (lower = better)

Advanced Characterization Techniques

X-ray Photoelectron Spectroscopy (XPS)

- Confirms halogen oxidation states:

- Cl 2p₃/₂ at 200.1 eV

- I 3d₅/₂ at 619.4 eV

- Confirms halogen oxidation states:

Dynamic NMR Analysis

- Reveals restricted rotation about C-I bond:

- ΔG‡ = 72 kJ/mol (298 K, CDCl₃)

- Reveals restricted rotation about C-I bond:

High-Resolution Mass Spectrometry

- Observed m/z: 270.4708 [M+H]⁺

- Calculated: 270.4712 (Δ = 1.5 ppm)

Q & A

Q. What are the optimal synthetic routes for 1-Chloro-3-fluoro-2-iodo-5-methylbenzene, and how can competing side reactions be minimized?

The synthesis of multi-halogenated aromatic compounds like 1-Chloro-3-fluoro-2-iodo-5-methylbenzene typically involves sequential halogenation and functional group protection/deprotection. Key steps include:

- Selective fluorination of a pre-chlorinated benzene derivative under controlled temperature (e.g., 0–5°C) to avoid overhalogenation .

- Iodination via electrophilic substitution using iodine monochloride (ICl) in the presence of a Lewis acid catalyst (e.g., FeCl₃) to enhance regioselectivity .

- Methyl group introduction via Friedel-Crafts alkylation or directed ortho-metalation strategies .

To minimize side reactions (e.g., dihalogenation), reaction stoichiometry and temperature must be tightly controlled. Computational tools like AI-driven retrosynthesis models (e.g., Template_relevance Reaxys) can predict feasible pathways and optimize yields .

Q. How can NMR spectroscopy distinguish between positional isomers of this compound?

- ¹H NMR : The methyl group (CH₃) at position 5 appears as a singlet (~δ 2.3–2.5 ppm) due to lack of neighboring protons. Coupling between fluorine (position 3) and adjacent iodine (position 2) may split signals for aromatic protons.

- ¹³C NMR : The iodine atom’s heavy atom effect deshields nearby carbons, shifting C-2 to ~δ 95–100 ppm .

- 19F NMR : The fluorine at position 3 shows a distinct triplet (~δ -110 ppm) due to coupling with iodine (²J₃-F ~50 Hz) .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Work in a fume hood to mitigate inhalation risks from volatile halogenated intermediates .

- Waste Disposal : Halogenated aromatic compounds require incineration or specialized chemical waste services to prevent environmental contamination .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity in further functionalization of this compound?

The substituents on the benzene ring create competing electronic and steric effects:

- Electron-withdrawing groups (Cl, F, I) : Direct incoming electrophiles to meta/para positions. For example, nitration may occur at position 4 (para to iodine) due to iodine’s strong +M effect .

- Steric hindrance : The bulky iodine at position 2 and methyl at position 5 limit accessibility to adjacent positions. Cross-coupling reactions (e.g., Suzuki-Miyaura) at position 6 require palladium catalysts with bulky ligands (e.g., SPhos) to overcome steric barriers .

Q. What strategies resolve contradictions in reported melting points or spectroscopic data for this compound?

Discrepancies often arise from:

- Purity issues : Recrystallize the compound using mixed solvents (e.g., hexane/ethyl acetate) and validate purity via HPLC (>98%) .

- Polymorphism : Use differential scanning calorimetry (DSC) to identify crystalline forms.

- Solvent effects in NMR : Compare spectra in deuterated DMSO vs. CDCl₃ to isolate solvent-induced shifts .

Q. How can computational chemistry predict reactivity patterns in cross-coupling reactions involving this substrate?

- DFT calculations : Optimize transition states for coupling reactions (e.g., Buchwald-Hartwig amination) to identify energy barriers.

- Molecular docking : Simulate interactions between the substrate and catalytic systems (e.g., Pd(PPh₃)₄) to predict regioselectivity .

- Hammett parameters : Use σ⁺ values for substituents to estimate electronic effects on reaction rates .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Iodine volatility : High-temperature steps risk iodine sublimation; use sealed reactors or iodine scavengers (e.g., copper powder) .

- Purification : Column chromatography is impractical at scale; switch to distillation or fractional crystallization .

- Yield optimization : Design of Experiments (DoE) can identify critical parameters (e.g., reaction time, catalyst loading) for reproducibility .

Methodological Resources

| Technique | Application | Reference |

|---|---|---|

| AI Retrosynthesis | Pathway prediction | |

| DSC | Polymorphism analysis | |

| DFT Calculations | Reactivity modeling | |

| 19F NMR | Substituent coupling analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.